Isoboldine
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Overview
Description
Isoboldine is an alkaloid compound belonging to the aporphine class. It is naturally found in various plant species, including the Chilean boldo tree (Peumus boldus) and several species of the genus Corydalis . This compound has been studied for its potential pharmacological properties, including antioxidant, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoboldine can be synthesized through several chemical routes. One common method involves the methylation of boldine, another aporphine alkaloid, using methyl iodide in the presence of a base . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and bark of the Chilean boldo tree. The extraction process may use solvents like ethanol or methanol, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Isoboldine undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or neutral conditions.
Reduction: Sodium borohydride; usually carried out in alcoholic solvents.
Substitution: Halogens, nucleophiles; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Isoboldine has been explored for various scientific research applications, including:
Mechanism of Action
Isoboldine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Neuroprotective Effects: It inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, thereby enhancing cholinergic transmission.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating pathways such as the NF-κB and MAPK signaling pathways.
Comparison with Similar Compounds
Isoboldine is structurally similar to other aporphine alkaloids, such as boldine, isocorydine, and laurotetanine. it exhibits unique properties that distinguish it from these compounds:
Boldine: While both compounds have antioxidant properties, this compound shows stronger neuroprotective effects.
Isocorydine: Isocorydine has been studied for its anticancer properties, but this compound demonstrates a broader range of pharmacological activities.
Laurotetanine: Laurotetanine is known for its antimicrobial effects, whereas this compound is more prominent in neuroprotective and anticancer research.
Properties
CAS No. |
95508-61-5 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
LINHZVMHXABQLB-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Origin of Product |
United States |
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